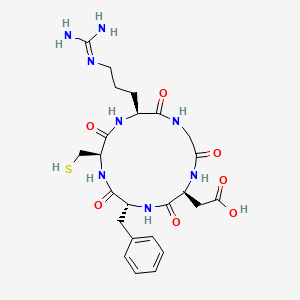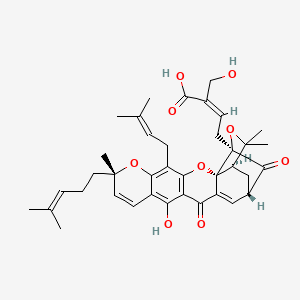
S-30-Hydroxygambogic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of S-30-Hydroxygambogic acid involves the isolation of organic components from the resin of Garcinia hanburyi. The process includes crystallization as its pyridinium salt followed by acidification to isolate the free compound . Industrial production methods often utilize solvent-assisted active loading technology to encapsulate the compound in liposomes for enhanced stability and controlled release .
Chemical Reactions Analysis
S-30-Hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
S-30-Hydroxygambogic acid has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of polyprenylated xanthones. In biology and medicine, it is primarily researched for its anticancer properties, particularly its cytotoxic effects on leukemia cells .
Mechanism of Action
The mechanism of action of S-30-Hydroxygambogic acid involves the inhibition of proteasome activity and the suppression of the nuclear factor-κB (NF-κB) signaling pathway . This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The compound targets multiple molecular pathways, making it a potent anticancer agent .
Comparison with Similar Compounds
S-30-Hydroxygambogic acid is similar to other polyprenylated xanthones such as gambogic acid and 30-hydroxyepigambogic acid . it is unique in its specific cytotoxicity profile and its ability to inhibit proteasome activity more effectively . Other similar compounds include 3-O-geranylforbesione and 8,8a-dihydro-8-hydroxygambogenic acid, which also exhibit anticancer properties .
Properties
Molecular Formula |
C38H44O9 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(Z)-2-(hydroxymethyl)-4-[(1R,2R,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23-,27-,36+,37+,38+/m1/s1 |
InChI Key |
MNNVIONVHRRQPF-VISJYHKJSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


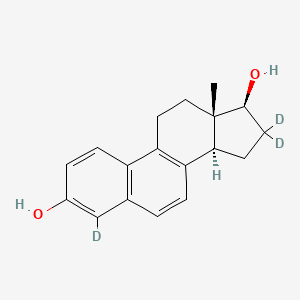
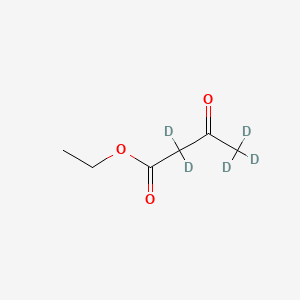

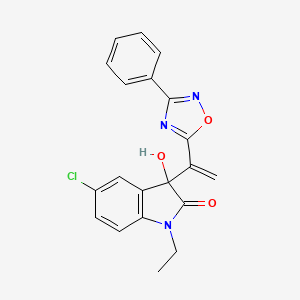
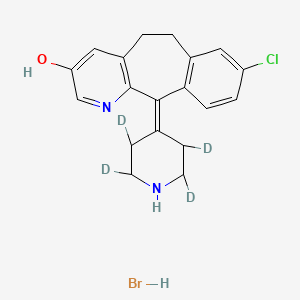
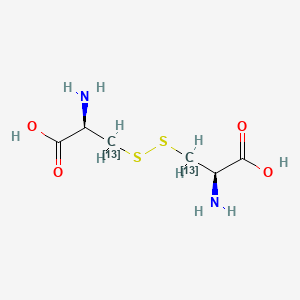

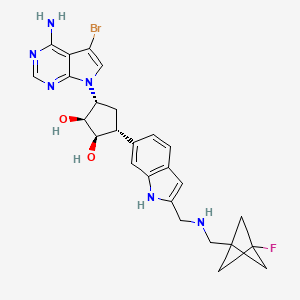

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
